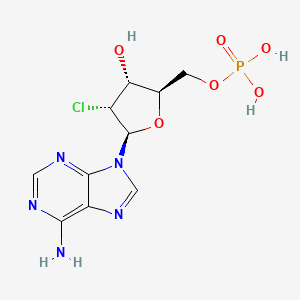
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a chlorinated tetrahydrofuran ring, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Chlorination of Tetrahydrofuran: The tetrahydrofuran ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using phosphoric acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine analogs.
科学的研究の応用
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or activate these enzymes, leading to alterations in cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Shares a purine base and phosphate groups but lacks the chlorinated tetrahydrofuran ring.
Guanosine Monophosphate (GMP): Similar purine structure but different functional groups.
Uniqueness
The unique combination of a chlorinated tetrahydrofuran ring and a purine base in ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate sets it apart from other nucleotides and nucleotide analogs. This distinct structure contributes to its specific chemical reactivity and biological activity.
特性
CAS番号 |
65456-04-4 |
|---|---|
分子式 |
C10H13ClN5O6P |
分子量 |
365.67 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
NQHONDYKQCGOQI-QYYRPYCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


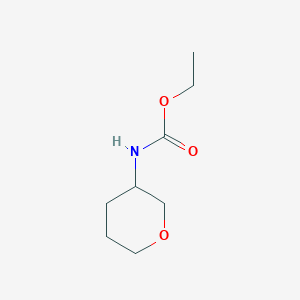
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

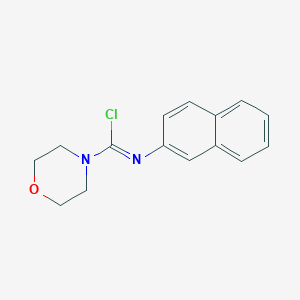
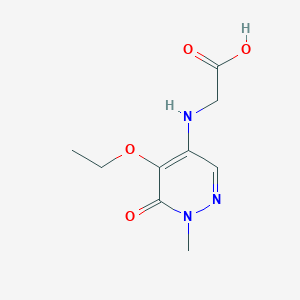

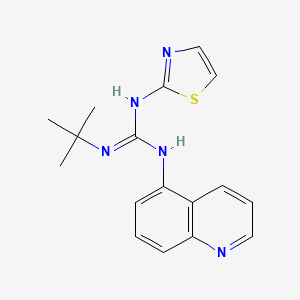
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)




